molecular formula C16H12Cl4O3 B5201487 (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate

(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B5201487
M. Wt: 394.1 g/mol
InChI Key: FSHJRDDWNOKDOA-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate is a chemical compound with the molecular formula C16H12Cl4O3. It is a derivative of phenol, containing two chlorine atoms in its structure. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate typically involves the reaction of 2,3-dichlorophenol with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols .

Scientific Research Applications

(2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: Studied for its effects on various biological systems, including its potential as a herbicide.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics natural plant hormones, leading to uncontrolled growth and eventual plant death. The compound affects various pathways, including those involved in cell division and growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of chlorine atoms and phenoxy groups, which confer distinct chemical and biological properties. Its dual chlorination pattern enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

(2,3-dichlorophenyl) 4-(2,4-dichlorophenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4O3/c17-10-6-7-13(12(19)9-10)22-8-2-5-15(21)23-14-4-1-3-11(18)16(14)20/h1,3-4,6-7,9H,2,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHJRDDWNOKDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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